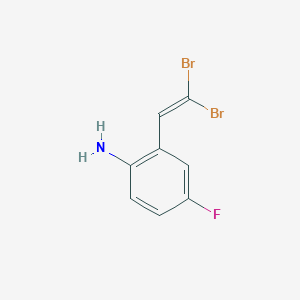

2-(2,2-Dibromoethenyl)-4-fluoroaniline

CAS No.:

Cat. No.: VC18932616

Molecular Formula: C8H6Br2FN

Molecular Weight: 294.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6Br2FN |

|---|---|

| Molecular Weight | 294.95 g/mol |

| IUPAC Name | 2-(2,2-dibromoethenyl)-4-fluoroaniline |

| Standard InChI | InChI=1S/C8H6Br2FN/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4H,12H2 |

| Standard InChI Key | VGDKYRIWBOTLBQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)C=C(Br)Br)N |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(2,2-dibromoethenyl)-4-fluoroaniline, reflecting its substitution pattern: a fluorine atom at position 4 and a dibromoethenyl group (-CH=Br₂) at position 2 on the aniline backbone . Its molecular formula is C₈H₅Br₂FN, with a molecular weight of 301.94 g/mol.

Structural Features

The benzene core features:

-

An amine group (-NH₂) at position 1.

-

A fluorine atom at position 4.

-

A dibromoethenyl moiety (-CH=CBr₂) at position 2.

The dibromoethenyl group introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .

Synthetic Pathways and Methodological Considerations

Hypothetical Synthesis

A plausible route involves:

-

Fluorination of 2-nitroaniline via diazotization and Balz-Schiemann reaction to yield 4-fluoro-2-nitroaniline.

-

Bromination of the nitro intermediate at position 2 using Br₂/FeBr₃.

-

Reduction of the nitro group to amine via catalytic hydrogenation.

Physicochemical Properties

Physical State and Solubility

Based on structurally similar compounds (e.g., 4-bromo-2-fluoroaniline ):

-

Physical state: Likely a crystalline solid at room temperature.

-

Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water.

Spectral Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume